Antitumor agent-93
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Overview
Description
. This compound is part of a broader class of antitumor agents that are being actively researched for their potential to treat different types of cancer.
Preparation Methods
The synthesis of antitumor agent-93 involves several steps. One common synthetic route includes the reaction of commercially available starting materials under specific conditions to yield the desired product. For instance, one method involves the reaction of compound 9 with thiourea at 140°C for 8 hours to obtain an intermediate compound, which is then further processed to produce this compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Antitumor agent-93 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Antitumor agent-93 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell inhibition and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: The compound is used in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools for cancer detection .
Mechanism of Action
The mechanism of action of antitumor agent-93 involves multiple pathways:
DNA Binding: The compound binds to DNA, causing fragmentation and preventing replication, which ultimately leads to cell death.
Protein Synthesis Inhibition: It disrupts protein synthesis in target cells, further inhibiting cancer cell growth.
Immune Activation: The compound may also stimulate the immune system to target and destroy cancer cells.
Molecular targets include DNA, various kinases, and proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Antitumor agent-93 can be compared with other similar compounds, such as:
Podophyllotoxin: A natural lignan used as a lead compound in antitumor agent preparations.
Platinum-Based Drugs: These drugs, like cisplatin, are widely used in cancer therapy and have similar DNA-binding mechanisms.
Monoclonal Antibodies: These are used to target specific antigens on cancer cells and have different mechanisms of action compared to small molecule drugs like this compound.
The uniqueness of this compound lies in its specific chemical structure and its ability to inhibit a broad range of tumor cell lines effectively .
Properties
Molecular Formula |
C22H20O8 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(6-methoxy-2-oxochromen-7-yl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H20O8/c1-25-16-11-14-6-8-21(24)29-15(14)12-17(16)30-20(23)7-5-13-9-18(26-2)22(28-4)19(10-13)27-3/h5-12H,1-4H3/b7-5+ |
InChI Key |
JBYFBRZZBFDEAS-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC |
Origin of Product |
United States |
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